molecular formula C18H24N6O2 B12609466 3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) CAS No. 648440-98-6

3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile)

Cat. No.: B12609466
CAS No.: 648440-98-6
M. Wt: 356.4 g/mol
InChI Key: YNOIHXJOCAUKLM-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) typically involves the reaction of dodecanedioic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of thionyl chloride to convert the dodecanedioic acid into the corresponding acyl chloride, which then reacts with amidoxime to form the oxadiazole ring . The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions, potentially disrupting the function of enzymes or other proteins. The nitrile group can also participate in chemical reactions that modify the activity of biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is unique due to its combination of a long aliphatic chain and the oxadiazole ring with a nitrile group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields .

Properties

CAS No.

648440-98-6

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

3-[12-(5-cyano-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole-5-carbonitrile

InChI

InChI=1S/C18H24N6O2/c19-13-17-21-15(23-25-17)11-9-7-5-3-1-2-4-6-8-10-12-16-22-18(14-20)26-24-16/h1-12H2

InChI Key

YNOIHXJOCAUKLM-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC1=NOC(=N1)C#N)CCCCCC2=NOC(=N2)C#N

Origin of Product

United States

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